molecular formula C14H19ClN4O3 B2797907 Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate CAS No. 2378501-87-0

Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate

Cat. No. B2797907
CAS RN: 2378501-87-0
M. Wt: 326.78
InChI Key: FQZWXTMWEQJIKB-UHFFFAOYSA-N
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Description

The compound is a derivative of azetidine, which is a four-membered heterocyclic compound with one nitrogen atom . It also contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The tert-butyl group is a common protecting group in organic synthesis, often used to protect carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring and the pyrazine ring would likely contribute to the rigidity of the molecule, while the tert-butyl group could add some steric bulk .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties would be determined by the structure of the compound and the functional groups it contains .

Scientific Research Applications

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

This study focuses on the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. The relevance to the compound lies in the exploration of synthetic pathways that could potentially be applied to the synthesis of related compounds, including those with tert-butyl and chloropyrazine functionalities (Iminov et al., 2015).

Synthesis and Biological Evaluation of Substituted Pyrazinecarboxamides

This research presents the synthesis of a series of amides derived from substituted pyrazine-2-carboxylic acids, including compounds with tert-butyl and chloropyrazine groups. The study evaluates the anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity of these compounds, highlighting the potential pharmaceutical and agricultural applications of similar pyrazine derivatives (Doležal et al., 2006).

Effect of Substituted Amides of Pyrazine-2-carboxylic Acids on Flavonolignan Production

In vitro cultures were used to investigate the effect of substituted amides of pyrazine-2-carboxylic acids on flavonolignan production. Compounds similar to the query molecule, particularly those with tert-butyl and chloropyrazine components, significantly influenced flavonolignan production, suggesting applications in enhancing the yield of valuable phytochemicals (Tumova et al., 2005).

Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates

This research outlines a method for the regiospecific synthesis of 4-substituted 1H-pyrazole-5-carboxylates from unsymmetrical enaminodiketones. Although not directly mentioning the specific compound, the methodology could be relevant for synthesizing structurally related compounds, underscoring the importance of regiospecific reactions in creating derivatives of pyrazine and azetidine (Rosa et al., 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on this compound, it’s impossible to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Without specific information on this compound, it’s impossible to predict its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve studying its physical and chemical properties, and its safety and hazards .

properties

IUPAC Name

tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-7-9(8-19)18(4)12(20)10-5-17-11(15)6-16-10/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZWXTMWEQJIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(C)C(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate

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